![molecular formula C26H49NNaO10P B13147034 L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt](/img/structure/B13147034.png)
L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt is a complex organic compound derived from L-serine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by its unique structure, which includes two long-chain fatty acid esters and a phosphate group. It is primarily used in biochemical and pharmaceutical research due to its potential neuroprotective and therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt typically involves the esterification of L-serine with decanoic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification. The scalability of these methods ensures that the compound can be produced in sufficient quantities for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the phosphate group, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in research applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dephosphorylated compounds. Substitution reactions can result in a wide range of functionalized derivatives, each with unique properties.
Scientific Research Applications
L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes, including cell signaling and membrane dynamics.
Medicine: Research has shown its potential in treating neurological disorders, such as Alzheimer’s disease and epilepsy, due to its neuroprotective properties.
Industry: It is utilized in the development of pharmaceuticals and as an additive in cosmetic formulations for its beneficial effects on skin health.
Mechanism of Action
The mechanism of action of L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt involves its interaction with various molecular targets and pathways. It acts as a neuroprotective agent by modulating neurotransmitter synthesis and release, enhancing cerebral blood flow, and reducing inflammation. The compound’s effects are mediated through the activation of glycine receptors and upregulation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which play crucial roles in neuroprotection and anti-inflammatory responses.
Comparison with Similar Compounds
L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt can be compared with other similar compounds, such as:
L-Serine, (2R)-2-(dodecanoyloxy)-3-(tetradecanoyloxy)propoxyphosphoryl-L-serine: This compound has a similar structure but different fatty acid chains, which may affect its biological activity.
L-Serine, (2R)-2-[[(9Z)-1-oxo-9-octadecenyl]oxy]-3-[(1-oxooctadecyl)oxy]propylhydrogen phosphate (ester): Another structurally related compound with variations in the fatty acid components, leading to distinct properties and applications.
The uniqueness of this compound lies in its specific combination of fatty acid esters and phosphate group, which confer unique neuroprotective and therapeutic properties not found in other similar compounds.
Properties
Molecular Formula |
C26H49NNaO10P |
|---|---|
Molecular Weight |
589.6 g/mol |
IUPAC Name |
sodium;(2S)-2-amino-3-[[(2R)-2,3-di(decanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoate |
InChI |
InChI=1S/C26H50NO10P.Na/c1-3-5-7-9-11-13-15-17-24(28)34-19-22(20-35-38(32,33)36-21-23(27)26(30)31)37-25(29)18-16-14-12-10-8-6-4-2;/h22-23H,3-21,27H2,1-2H3,(H,30,31)(H,32,33);/q;+1/p-1/t22-,23+;/m1./s1 |
InChI Key |
MNHRZRUSKRPBDA-RFPXDPOKSA-M |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)OC(=O)CCCCCCCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


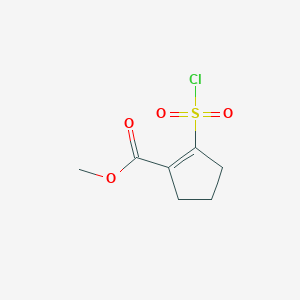

![[1,1'-Biphenyl]-3,3'-diyldiboronic acid](/img/structure/B13146974.png)

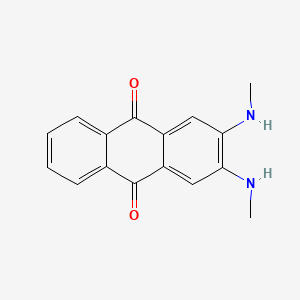

![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147001.png)
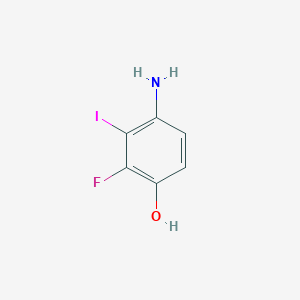
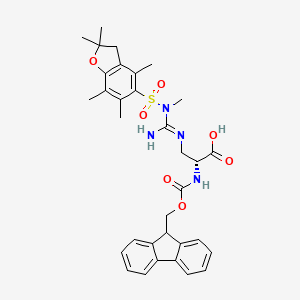
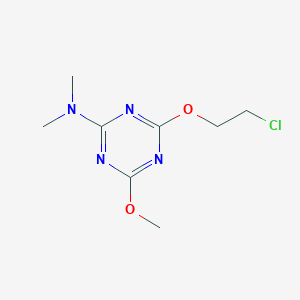
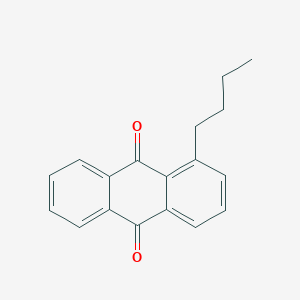

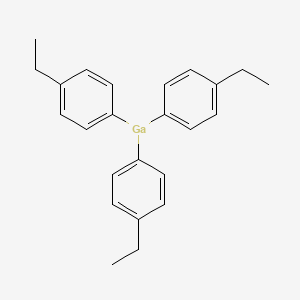
![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147047.png)
